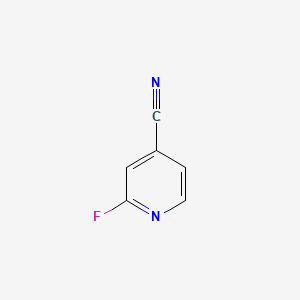

2-Fluoroisonicotinonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-fluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-6-3-5(4-8)1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQMGPSBUBTNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475596 | |

| Record name | 4-Cyano-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3939-14-8 | |

| Record name | 4-Cyano-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoroisonicotinonitrile CAS number 3939-14-8 properties

An In-depth Technical Guide to 2-Fluoroisonicotinonitrile (CAS: 3939-14-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-cyano-2-fluoropyridine, is a fluorinated pyridine derivative with significant applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, stemming from the presence of both a nitrile and a fluorine substituent on the pyridine ring, make it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its applications in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 3939-14-8 | [1][3] |

| Molecular Formula | C₆H₃FN₂ | [1][3] |

| Molecular Weight | 122.10 g/mol | [1][2] |

| Appearance | White to almost white powder or lump | [1][4] |

| Melting Point | 29-34 °C | [1][2] |

| Boiling Point | 204.9 ± 20.0 °C (Predicted) | [1][2] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Flash Point | 82 °C | [1][2] |

| Water Solubility | Insoluble | [1][2] |

| pKa | -3.79 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [1][2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following data has been reported:

| Spectroscopy | Data | Source |

| Mass Spectrometry (MS) | m/z 123.1 ([M+H]⁺) | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.43 (d, 1H, J = 5.2 Hz), 7.45 (m, 1H), 7.22 (m, 1H) | [2] |

Experimental Protocols

Synthesis of this compound from 2-Chloro-4-cyanopyridine

This protocol describes a nucleophilic aromatic substitution reaction to replace the chlorine atom with fluorine.

Materials:

-

2-Chloro-4-cyanopyridine (6.0 g, 43.5 mmol)

-

Potassium fluoride (7.56 g, 130.3 mmol)

-

Tetrabutylphosphonium bromide (14.8 g, 43.7 mmol)

-

1-Methyl-2-pyrrolidinone (20 mL)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 2-chloro-4-cyanopyridine, potassium fluoride, and tetrabutylphosphonium bromide in 1-methyl-2-pyrrolidinone.[2]

-

Heat the reaction mixture to 100 °C and maintain this temperature for 18 hours with stirring.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and perform an extraction with ethyl acetate.

-

Wash the organic phase sequentially with water and brine.[2]

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

The resulting product is 4-cyano-2-fluoropyridine (2.3 g, 43% yield).[2]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active compounds. The nitrile group offers a versatile handle for further chemical transformations.

While specific signaling pathways involving this compound are not extensively documented in the public domain, its derivatives are of great interest. For instance, nicotinonitrile and 2-oxonicotinonitrile derivatives have been investigated for their potential antiviral and antibacterial activities.[5][6][7]

Caption: Role of this compound in chemical synthesis.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and nitrile gloves are recommended.[4] Use a dust respirator if necessary.[4]

Conclusion

This compound (CAS 3939-14-8) is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and established synthesis route make it readily accessible for researchers. The strategic placement of the fluoro and cyano groups on the pyridine scaffold provides a platform for the development of novel compounds with potential applications in medicine and agriculture. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. This compound | 3939-14-8 [m.chemicalbook.com]

- 2. This compound | 3939-14-8 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. mdpi.com [mdpi.com]

2-Fluoroisonicotinonitrile molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Fluoroisonicotinonitrile. All quantitative data is summarized for clarity, and where available, experimental protocols are detailed.

Core Molecular Information

This compound, also known as 4-Cyano-2-fluoropyridine, is a fluorinated pyridine derivative. Its fundamental properties are essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₆H₃FN₂ | [1] |

| Molecular Weight | 122.1 g/mol | [1] |

| CAS Number | 3939-14-8 | [1] |

| SMILES | FC1=NC=CC(=C1)C#N | [2] |

| Melting Point | 34-36 °C | [3] |

| Flash Point | 82 °C | [3] |

| Water Solubility | Insoluble | [3] |

Synthesis Protocol

General Experimental Protocol: Nucleophilic Aromatic Substitution (Halex Reaction)

This protocol describes the synthesis of a fluorinated pyridine derivative from its chloro-analogue, a common strategy for producing compounds like this compound.

Materials:

-

2-Chloropyridine-4-carbonitrile (starting material)

-

Anhydrous Potassium Fluoride (KF)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Sulfolane)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) (Optional, but can enhance reaction rate)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloropyridine-4-carbonitrile and anhydrous potassium fluoride.

-

Add the aprotic polar solvent to the reaction vessel. If using, add the phase-transfer catalyst at this stage.

-

Heat the reaction mixture to a temperature typically ranging from 150-220 °C. The optimal temperature will depend on the specific substrate and solvent used.

-

Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using techniques such as column chromatography or distillation to yield this compound.

Logical Workflow for Synthesis

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known structure and general principles of spectroscopy, the expected spectral features are outlined below.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Aromatic protons would exhibit complex splitting patterns characteristic of a substituted pyridine ring. Chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and nitrile groups. |

| ¹³C NMR | The spectrum would show six distinct signals for the six carbon atoms. The carbon attached to the fluorine would show a large C-F coupling constant. The nitrile carbon would appear in the characteristic downfield region. |

| FT-IR | A strong, sharp absorption band characteristic of the C≡N (nitrile) stretch would be prominent around 2230 cm⁻¹. C-F stretching vibrations would appear in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 122. Fragmentation patterns would likely involve the loss of HCN and other characteristic fragments of the pyridine ring. |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. While fluorinated heterocyclic compounds are of significant interest in drug discovery, the specific cellular targets and mechanisms of action for this particular molecule have not been elucidated in published literature. Researchers investigating this compound would need to conduct initial biological screenings to determine its potential therapeutic applications and to identify any interactions with cellular signaling cascades.

Logical Workflow for Biological Screening

Conclusion

This compound is a well-characterized small molecule with established physical properties and a feasible synthetic route. Its utility as a building block in medicinal chemistry and materials science is evident. However, its biological activity and potential roles in cellular signaling remain unexplored. This presents an open field for future research, where the screening and characterization of this compound could lead to the discovery of novel therapeutic agents or biological probes. The provided experimental frameworks for synthesis and biological screening are intended to guide such future investigations.

References

In-Depth Technical Guide to the Spectroscopic Data of 4-Cyano-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic building block, 4-cyano-2-fluoropyridine. Due to the absence of a complete, publicly available experimental dataset for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds, namely 4-cyanopyridine and 2-fluoropyridine. It also includes detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers utilizing 4-cyano-2-fluoropyridine in synthetic chemistry and drug discovery, enabling them to anticipate spectral characteristics and design appropriate analytical methodologies.

Introduction

4-Cyano-2-fluoropyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique electronic properties and potential as a versatile synthetic intermediate. The presence of both an electron-withdrawing cyano group and a fluorine atom on the pyridine ring significantly influences its reactivity and spectroscopic behavior. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its downstream products.

This guide summarizes the expected key spectroscopic data points for 4-cyano-2-fluoropyridine and provides standardized protocols for their experimental determination.

Molecular Structure and Properties

-

IUPAC Name: 2-Fluoro-4-pyridinecarbonitrile

-

Appearance: White to off-white solid or crystalline mass

-

Melting Point: 29-34 °C

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for 4-cyano-2-fluoropyridine and its parent compounds, 4-cyanopyridine and 2-fluoropyridine, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-Cyano-2-fluoropyridine

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.6 - 7.8 | dd | J(H3-H5) ≈ 1-2, J(H3-F) ≈ 4-6 |

| H-5 | 7.8 - 8.0 | ddd | J(H5-H6) ≈ 5, J(H5-H3) ≈ 1-2, J(H5-F) ≈ 8-10 |

| H-6 | 8.4 - 8.6 | d | J(H6-H5) ≈ 5 |

Prediction based on analysis of 4-cyanopyridine and 2-fluoropyridine data.[4][5]

Table 2: Predicted ¹³C NMR Spectral Data for 4-Cyano-2-fluoropyridine

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted ¹J(C-F) Coupling Constant (Hz) |

| C-2 | 162 - 165 | d | 230 - 250 |

| C-3 | 115 - 118 | d | |

| C-4 | 120 - 123 | s | |

| C-5 | 125 - 128 | d | |

| C-6 | 150 - 153 | d | |

| CN | 115 - 117 | s |

Prediction based on analysis of 4-cyanopyridine and 2-fluoropyridine data.[6]

Table 3: Predicted ¹⁹F NMR Spectral Data for 4-Cyano-2-fluoropyridine

| Nucleus | Predicted Chemical Shift (ppm) vs. CFCl₃ | Predicted Multiplicity |

| F-2 | -70 to -90 | m |

Prediction based on typical shifts for fluoroaromatic compounds.

Infrared (IR) Spectroscopy

While the full experimental spectrum is not publicly available, key characteristic vibrational frequencies can be predicted. A record of two FTIR spectra for this compound exists on SpectraBase.

Table 4: Predicted IR Absorption Bands for 4-Cyano-2-fluoropyridine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium-Weak |

| C≡N (nitrile) | 2240 - 2220 | Strong |

| C=N, C=C (aromatic ring) | 1600 - 1450 | Medium-Strong |

| C-F | 1250 - 1150 | Strong |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for 4-Cyano-2-fluoropyridine

| Ion | m/z (predicted) | Description |

| [M]⁺ | 122 | Molecular Ion |

| [M-HCN]⁺ | 95 | Loss of hydrogen cyanide |

| [M-F]⁺ | 103 | Loss of fluorine radical |

UV-Vis Spectroscopy

Table 6: Predicted UV-Vis Absorption Data for 4-Cyano-2-fluoropyridine

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Methanol/Ethanol | 220 - 230, 260 - 270 | Not available |

Prediction based on the UV-Vis spectrum of 4-cyanopyridine.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy

4.1.1 Sample Preparation

-

Weigh 5-10 mg of 4-cyano-2-fluoropyridine.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

4.1.2 ¹H NMR Acquisition

-

Use a standard 400 MHz (or higher) NMR spectrometer.

-

Acquire a standard proton spectrum with the following typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

4.1.3 ¹³C NMR Acquisition

-

Use the same instrument as for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:

-

Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral width: 0-200 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

4.1.4 ¹⁹F NMR Acquisition

-

Use a spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.

-

Acquire a standard ¹⁹F spectrum. A proton-decoupled sequence can be used to simplify the spectrum.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

4.2.1 Thin Solid Film Method

-

Dissolve a small amount (a few mg) of 4-cyano-2-fluoropyridine in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken first.

Mass Spectrometry (MS)

4.3.1 Electron Ionization (EI) Mass Spectrometry

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Use a standard electron ionization energy of 70 eV.

-

The mass analyzer (e.g., quadrupole or time-of-flight) will separate the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector will record the abundance of each ion to generate the mass spectrum.

UV-Vis Spectroscopy

4.4.1 Sample Preparation

-

Prepare a stock solution of 4-cyano-2-fluoropyridine of a known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

4.4.2 Data Acquisition

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Fill a second cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of 4-cyano-2-fluoropyridine.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and detailed experimental protocols for the characterization of 4-cyano-2-fluoropyridine. While awaiting the public availability of a complete experimental dataset, the information presented here, derived from the analysis of analogous compounds, offers valuable insights for researchers working with this molecule. The provided workflow and protocols are designed to facilitate the accurate and efficient spectroscopic analysis of 4-cyano-2-fluoropyridine and its derivatives in a research and development setting.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for 2-Fluoroisonicotinonitrile (CAS No. 3939-14-8). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation and practical safety protocols.

Chemical Identification and Properties

This compound, also known as 4-Cyano-2-fluoropyridine, is a fluorinated heterocyclic building block used in chemical synthesis.[1][2] Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3939-14-8 | [1][3][4] |

| Molecular Formula | C₆H₃FN₂ | [3][4][5] |

| Molecular Weight | 122.10 g/mol | [4][6] |

| Appearance | Solid, White to Almost white powder to lump | [1][6] |

| Melting Point | 29 - 36 °C | [1][6][7] |

| Flash Point | 76 - 82.2 °C (168.8 - 180.0 °F) | [1][7][8] |

| Water Solubility | Insoluble |[7][9] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[9] The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation, and its potential to cause severe skin and eye irritation.[1][6][10] The signal word associated with this chemical can be either "Warning" or "Danger" depending on the supplier and concentration.[1][6][10]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic if swallowed / Harmful if swallowed | [1][6][10] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic in contact with skin / Harmful in contact with skin | [1][6][10] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic if inhaled / Harmful if inhaled | [1][6][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][6][10] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage / Causes serious eye irritation | [1][6][10] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |[1][11] |

Note on Experimental Protocols: The hazard classifications presented are based on results from standardized toxicological testing. However, detailed experimental methodologies and raw data are not provided in publicly available Safety Data Sheets (SDS). The classifications are typically derived from guidelines set by regulatory bodies.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to safety protocols to prevent exposure.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[10][12]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6][10]

-

Handle under an inert atmosphere.[8]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][12][13]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][15]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference(s) |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133). | [9][16] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. Wear long-sleeved clothing. | [1][12] |

| Respiratory Protection | For operations generating dust, use a NIOSH-approved N95 dust mask or a particle filter. |[1][13] |

Emergency Procedures

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately if the individual feels unwell.[6][10][13]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Call a POISON CENTER or doctor.[6][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[10][13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6][13]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide (CO₂).[8][10]

-

Specific Hazards: The material is combustible.[8] Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[8][16] Containers may explode when heated.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][16]

Accidental Release and Spill Handling Workflow

A systematic approach is crucial when responding to a spill of this compound. The following workflow outlines the key steps from detection to disposal.

Caption: Emergency response workflow for an accidental spill of this compound.

References

- 1. 4-氰基-2-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. canbipharm.com [canbipharm.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. 4-Cyano-2-fluoropyridine | 3939-14-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemwhat.com [chemwhat.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.pt [fishersci.pt]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide on the Physical Properties of 2-Fluoropyridine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-fluoropyridine-4-carbonitrile, a key building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom and a nitrile group onto the pyridine scaffold imparts unique electronic properties, influencing its reactivity and potential as a pharmacophore. Understanding its physical characteristics is paramount for its effective utilization in synthesis, formulation, and drug design.

Core Physical Properties

The physical properties of 2-fluoropyridine-4-carbonitrile are crucial for its handling, storage, and application in various chemical reactions. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₃FN₂ |

| Molecular Weight | 122.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 84 - 86 °C |

| Boiling Point | 227 - 228 °C at 760 mmHg |

| Density | 1.295 g/cm³ |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in common organic solvents such as dichloromethane and chloroform |

| Flash Point | 91.1 °C |

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of solid organic compounds like 2-fluoropyridine-4-carbonitrile.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For 2-fluoropyridine-4-carbonitrile, a sharp melting range suggests a high degree of purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. Impurities typically depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the 2-fluoropyridine-4-carbonitrile sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (84-86 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[1][2]

Boiling Point Determination

While 2-fluoropyridine-4-carbonitrile is a solid at room temperature, its boiling point is a key characteristic for purification by distillation under reduced pressure or for understanding its thermal stability.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or distillation flask

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating mantle or oil bath

-

Clamps and stand

Procedure (Micro boiling point method):

-

Place a small amount of the sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the assembly in a heating bath (e.g., oil bath).

-

Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[3][4][5]

Density Determination

The density of 2-fluoropyridine-4-carbonitrile is a fundamental physical constant that can be useful in solvent selection and reaction monitoring.

Principle: Density is defined as the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume of a liquid it displaces.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., water, for which 2-fluoropyridine-4-carbonitrile is reported to be insoluble)

Procedure (Displacement Method):

-

Weigh a sample of 2-fluoropyridine-4-carbonitrile using an analytical balance to determine its mass.

-

Fill a graduated cylinder with a known volume of a liquid in which the compound is insoluble. Record this initial volume.

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

Record the new volume in the graduated cylinder. The difference between the final and initial volumes is the volume of the solid.

-

Calculate the density by dividing the mass of the solid by its volume.[6][7][8]

Solubility Determination

Understanding the solubility profile of 2-fluoropyridine-4-carbonitrile is essential for its use in synthesis, purification, and formulation.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, dichloromethane, chloroform, ethanol, etc.)

Procedure:

-

Place a small, accurately weighed amount of 2-fluoropyridine-4-carbonitrile (e.g., 10 mg) into a small test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.

-

Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is soluble in that solvent under these conditions.

-

If the solid has not dissolved, the compound is considered insoluble or sparingly soluble. The process can be repeated with gentle heating to assess temperature effects on solubility, though caution should be exercised with volatile or flammable solvents.[9][10][11]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a solid organic compound such as 2-fluoropyridine-4-carbonitrile.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. kbcc.cuny.edu [kbcc.cuny.edu]

- 7. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 8. wjec.co.uk [wjec.co.uk]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. youtube.com [youtube.com]

Solubility Profile of 2-Fluoroisonicotinonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroisonicotinonitrile, also known as 2-fluoro-4-cyanopyridine, is a key building block in medicinal chemistry and materials science. Its utility in the synthesis of various pharmaceutical and functional molecules necessitates a thorough understanding of its physical and chemical properties, among which solubility plays a critical role in reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound in organic solvents, details experimental protocols for solubility determination, and presents a visual representation of its synthesis workflow.

Solubility of this compound

A comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this compound in common organic solvents. The available information is qualitative in nature.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Water | Insoluble | [][2][3] |

| Organic Solvents | Soluble |

While specific solubility values (e.g., in g/L or mol/L) are not documented in readily accessible sources, experimental observations from synthesis and reaction protocols suggest that this compound is soluble in a range of common organic solvents. For instance, its synthesis and subsequent reactions are often carried out in solvents like N,N-dimethylformamide (DMF), indicating its solubility in such polar aprotic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following established experimental protocols can be employed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Isothermal Shake-Flask Method

This method involves saturating a solvent with a solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Constant temperature water bath or incubator with shaking capabilities

-

Vials or flasks with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled to ±0.5°C.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilution and Quantification: Dilute the filtered sample to a known volume with the same solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC.

-

Calculation of Solubility: The solubility (S) can be calculated using the following formula:

S (g/L) = (Concentration of diluted sample (g/L)) × (Dilution factor)

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: A flowchart outlining the key steps for determining the solubility of this compound.

Synthesis Workflow of this compound

This compound is commonly synthesized from 2-chloro-4-cyanopyridine via a nucleophilic aromatic substitution (SNAr) reaction. The following diagram illustrates this synthetic pathway.

Caption: A diagram illustrating the synthesis of this compound from 2-chloro-4-cyanopyridine.

Conclusion

References

A Theoretical Investigation into the Electron Density Distribution of 2-Fluoroisonicotinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroisonicotinonitrile, a fluorinated pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the cyano group on the pyridine ring, govern its reactivity, intermolecular interactions, and ultimately its biological activity and material characteristics. Understanding the electron density distribution within this molecule is paramount for predicting its behavior and designing novel applications.

This technical guide provides a comprehensive overview of the theoretical methods used to calculate and analyze the electron density of this compound. It details the computational protocols, presents representative data in a structured format, and visualizes the key concepts and workflows. The information presented herein is based on established computational chemistry principles and data from analogous fluorinated pyridine and nicotinonitrile systems, offering a robust framework for researchers in the field.

Theoretical Methodology: A Detailed Protocol

The theoretical investigation of the electron density of this compound typically employs quantum chemical calculations, with Density Functional Theory (DFT) being the most common and effective method. A standard computational protocol is outlined below:

-

Molecular Geometry Optimization: The first step involves determining the lowest energy (most stable) three-dimensional structure of the molecule. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties of the molecule.

-

Electron Density Analysis: With the optimized geometry, a series of analyses are conducted to probe the electron density distribution. These include:

-

Mulliken Population Analysis: This method partitions the total electron density among the constituent atoms, providing an estimation of partial atomic charges. While known to be basis set dependent, it offers a simple and intuitive picture of the charge distribution.[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive and robust description of the electron density in terms of localized bonds, lone pairs, and intermolecular interactions.[2] It yields natural atomic charges, which are generally less sensitive to the choice of basis set than Mulliken charges.

-

Molecular Electrostatic Potential (MEP): The MEP is a real-space function that visualizes the electrostatic potential on the electron density surface of a molecule.[3] It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-deficient) are prone to nucleophilic attack.

-

Data Presentation: Calculated Electronic Properties

The following tables summarize the kind of quantitative data that can be obtained from theoretical calculations on this compound, based on findings for analogous molecules.

Table 1: Calculated Mulliken Atomic Charges

| Atom | Charge (e) |

| N1 (Pyridine) | -0.5 to -0.7 |

| C2 | +0.4 to +0.6 |

| C3 | -0.1 to -0.3 |

| C4 | +0.1 to +0.3 |

| C5 | -0.1 to -0.3 |

| C6 (Cyano) | +0.2 to +0.4 |

| N7 (Cyano) | -0.4 to -0.6 |

| F8 | -0.3 to -0.5 |

| H3 | +0.1 to +0.2 |

| H5 | +0.1 to +0.2 |

Note: These values are indicative and can vary depending on the level of theory and basis set used.

Table 2: Calculated Natural Bond Orbital (NBO) Atomic Charges

| Atom | Charge (e) |

| N1 (Pyridine) | -0.4 to -0.6 |

| C2 | +0.3 to +0.5 |

| C3 | -0.2 to -0.4 |

| C4 | +0.2 to +0.4 |

| C5 | -0.2 to -0.4 |

| C6 (Cyano) | +0.1 to +0.3 |

| N7 (Cyano) | -0.3 to -0.5 |

| F8 | -0.2 to -0.4 |

| H3 | +0.2 to +0.3 |

| H5 | +0.2 to +0.3 |

Note: NBO charges are generally considered more reliable than Mulliken charges.[2]

Visualizing Theoretical Workflows and Molecular Interactions

Diagram 1: Computational Workflow for Electron Density Analysis

Caption: A typical workflow for the theoretical calculation of electron density and related properties.

Diagram 2: Key Intermolecular Interactions of this compound

Caption: Potential intermolecular interactions involving this compound based on its electron density.

Conclusion

The theoretical calculation of electron density provides invaluable insights into the chemical nature of this compound. Through methods like Mulliken population analysis, NBO analysis, and MEP visualization, researchers can gain a detailed understanding of its charge distribution, reactivity, and potential for intermolecular interactions. This knowledge is crucial for the rational design of new drugs, functional materials, and chemical probes. The protocols and representative data presented in this guide serve as a foundational resource for scientists and professionals engaged in the study and application of this important fluorinated heterocyclic compound.

References

- 1. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Chemical Stability and Storage Conditions for 2-Fluoroisonicotinonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide and is for informational purposes only. All procedures involving chemical handling and analysis should be conducted by trained professionals in a suitably equipped laboratory, adhering to all institutional and national safety guidelines. Rigorous in-house experimental validation is essential.

Introduction

2-Fluoroisonicotinonitrile is a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring, combined with the reactivity of the nitrile group, makes it a valuable intermediate for synthesizing novel chemical entities with potential therapeutic applications. A comprehensive understanding of its chemical stability and optimal storage conditions is fundamental to ensuring its purity, reactivity, and the integrity of experimental outcomes. This guide provides a detailed overview of recommended storage and handling procedures, and outlines experimental protocols for a thorough stability assessment.

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided in the table below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3939-14-8 |

| Molecular Formula | C₆H₃FN₂ |

| Molecular Weight | 122.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 29-34 °C |

| Boiling Point | 204.9±20.0 °C (Predicted) |

| Solubility | Insoluble in water |

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, adherence to strict storage and handling protocols is crucial. The following recommendations are based on data from chemical suppliers and established best practices for handling reactive and potentially sensitive chemical intermediates.

Long-Term and Short-Term Storage

While supplier recommendations vary from room temperature to -20°C, for optimal long-term preservation of purity, the more stringent condition of -20°C is advised.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale and Justification |

| Temperature | -20°C (Long-term) ; Room Temperature (Short-term, days) | Low temperatures significantly slow the rate of potential chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The compound may be hygroscopic and sensitive to atmospheric moisture. An inert atmosphere also prevents potential oxidative degradation. |

| Light Exposure | Store in a light-protected environment (e.g., amber vial). | Pyridine-based compounds can be susceptible to photodegradation.[1][2] |

| Container | Use a tightly sealed, opaque glass container . | Prevents exposure to moisture, air, and light, which are potential degradation factors. |

Safe Handling Procedures

All manipulations of this compound should be performed in a well-ventilated laboratory fume hood. The use of appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory. Given its potential hygroscopic nature, exposure to ambient atmosphere should be minimized. For operations such as weighing and transferring, performing the task in a glove box or under a positive pressure of an inert gas is recommended to prevent moisture uptake.

Chemical Stability Profile and Potential Degradation Pathways

Currently, there is a lack of publicly available, in-depth stability studies specifically for this compound. However, its potential degradation pathways can be inferred from the known reactivity of structurally related compounds, such as other fluorinated pyridines and aromatic nitriles. The primary anticipated degradation mechanisms include hydrolysis, photolysis, and thermal decomposition.

-

Hydrolytic Degradation : The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, which could yield the corresponding carboxamide or carboxylic acid. While the C-F bond on the pyridine ring is generally robust, it could be liable to nucleophilic substitution under extreme pH and temperature conditions.

-

Photolytic Degradation : Aromatic systems, particularly heteroaromatics, can be sensitive to light.[2] Although not an N-oxide, which are known to be photoreactive, this compound may still undergo light-induced degradation.[3]

-

Thermal Degradation : As a low-melting solid, the compound's stability may be compromised at elevated temperatures, potentially leading to decomposition.

To definitively characterize the stability of this compound, a comprehensive forced degradation study is essential.

Detailed Experimental Protocols for Stability Assessment

The following experimental designs are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, which provide a framework for stability and photostability testing.[4][5][6][7][8] These protocols are designed to identify potential degradants and to facilitate the development of a stability-indicating analytical method.[9][10][11]

Stability-Indicating Method Development

A validated stability-indicating analytical method is a prerequisite for accurate stability assessment. This method must be able to separate the intact parent compound from all process-related impurities and degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard approach.

Suggested Initial RP-HPLC Method Parameters:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Gradient elution using Acetonitrile and Water (each containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

-

Column Temperature: 30 °C

This initial method will require optimization to ensure a resolution of >1.5 between the parent peak and all detected impurity/degradant peaks.

Forced Degradation (Stress Testing) Experimental Protocol

Forced degradation studies are designed to accelerate the degradation of the compound to produce a representative sample of its degradation products. The target degradation is typically in the range of 5-20%.[10][12]

Table 3: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Detailed Protocol |

| Acidic Hydrolysis | Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 N HCl. Incubate at 60°C. Collect samples at 0, 4, 8, and 24 hours. Neutralize with an equimolar amount of 0.1 N NaOH prior to analysis. |

| Basic Hydrolysis | Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 N NaOH. Maintain at room temperature. Collect samples at 0, 4, 8, and 24 hours. Neutralize with an equimolar amount of 0.1 N HCl prior to analysis. |

| Oxidative Degradation | Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% H₂O₂. Maintain at room temperature, protected from light. Collect samples at 0, 4, 8, and 24 hours. |

| Thermal Degradation (Solid State) | Store the solid compound in a controlled temperature oven at 80°C for 48 hours. Prepare a solution of the stressed solid for analysis. |

| Thermal Degradation (Solution) | Prepare a 1 mg/mL solution of this compound in a suitable solvent system (e.g., acetonitrile/water). Incubate at 80°C for 48 hours. |

| Photostability | Expose both the solid compound and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel set of samples should be shielded from light to serve as dark controls. |

Analysis and Data Presentation

All samples from the forced degradation studies should be analyzed using the validated stability-indicating HPLC method. The results should be tabulated to clearly present the percentage of the parent compound remaining and the number and relative abundance of the degradation products for each stress condition.

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflows and logical considerations for the stability and storage of this compound.

Caption: A three-phase workflow for the comprehensive stability assessment of this compound.

Caption: A logical diagram illustrating the key considerations for the safe storage and handling of this compound.

Conclusion

The chemical stability of this compound is a critical parameter that influences its utility in research and drug development. While it is expected to be stable under the recommended storage conditions, a comprehensive evaluation of its behavior under stress is necessary to fully understand its liability to degrade. This guide provides a robust framework for the proper storage and handling of this compound and presents detailed, actionable protocols for conducting forced degradation studies. The data generated from such studies will be invaluable for developing stable formulations, establishing appropriate re-test dates, and ensuring the quality and reliability of this important chemical intermediate.

References

- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 6. ICH Official web site : ICH [ich.org]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

The Advent and Evolution of Fluorinated Pyridines: A Technical Guide for Scientific Pioneers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the pyridine scaffold has been a transformative event in medicinal chemistry and materials science. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of fluorinated pyridine compounds. From the early, challenging syntheses of perfluoropyridine to the nuanced development of selective fluorinating agents and monofluorinated analogues, this document traces the critical milestones that have established these compounds as indispensable tools in modern research. Detailed experimental protocols for seminal synthetic methods are provided, alongside a quantitative analysis of key reactions. Furthermore, the profound impact of fluorinated pyridines on drug discovery is illustrated through the elucidation of their role in modulating critical signaling pathways, such as the PI3K/AKT/mTOR and EGFR pathways, which are visualized herein. This guide is intended to serve as a valuable resource for researchers aiming to leverage the unique properties of fluorinated pyridines in their scientific endeavors.

Early Explorations: The Dawn of Perfluoropyridine

The journey into fluorinated pyridines began in the early 1960s with the synthesis of perfluoropyridine (PFPy). The initial methods were arduous, reflecting the nascent stage of organofluorine chemistry. One of the first successful approaches involved the defluorination of perfluoropiperidine, which itself was synthesized by the electrochemical fluorination of pyridine in anhydrous hydrogen fluoride.[1] This process involved passing perfluoropiperidine over heated iron or nickel, yielding PFPy in modest amounts.[1]

A more scalable and still commercially relevant method was developed in the mid-1960s by two independent groups, Chambers et al. and Banks et al.[1] This approach utilized the reaction of pentachloropyridine with anhydrous potassium fluoride in an autoclave.[1] This halogen exchange reaction, or "halex" process, proved to be a more efficient route to PFPy and laid the groundwork for future developments in pyridine fluorination.

The Rise of Selective Fluorination: N-Fluoropyridinium Salts

A significant leap forward in the field was the development of N-F fluorinating agents, which offered a more controlled and selective means of introducing fluorine. In 1983, the synthesis of 1-fluoro-2-pyridone was reported, created by the reaction of 2-(trimethylsiloxy)pyridine with diluted fluorine gas.[2] This compound, while not exceptionally stable, demonstrated the potential of N-F compounds as fluorinating reagents.[2]

A major breakthrough came with the development of stable N-fluoropyridinium salts. Umemoto and co-workers discovered that the unstable pyridine·F₂ complex could be converted to stable, non-hygroscopic N-fluoropyridinium salts, such as N-fluoropyridinium triflate, by reaction with a non-nucleophilic anion source.[2] These salts proved to be versatile and effective electrophilic fluorinating agents, with their reactivity tunable by altering the substituents on the pyridine ring and the nature of the counteranion.

The Monofluorinated Pyridines: Key Building Blocks in Modern Chemistry

The synthesis of pyridines bearing a single fluorine atom at various positions has been a major focus of research, driven by their immense value as intermediates in the pharmaceutical and agrochemical industries.

2-Fluoropyridine

Early methods for the synthesis of 2-fluoropyridine included the diazotization-fluorination of 2-aminopyridine, a process that was often tedious and uneconomical for larger-scale production.[3] A more common approach involves the halogen exchange reaction of 2-chloropyridine with a fluoride source, such as potassium fluoride in a polar solvent.[3] However, these reactions often required long reaction times.[3] A significant improvement was the use of potassium bifluoride (KHF₂) at high temperatures, which provided 2-fluoropyridine in high yield with shorter reaction times and without the need for a solvent.[3]

3-Fluoropyridine

The synthesis of 3-fluoropyridine has also been approached through various methods. The Balz-Schiemann reaction, involving the diazotization of a 3-aminopyridine derivative followed by decomposition in the presence of a fluoride source, is a common strategy.[4] Halogen exchange reactions, where a 3-chloro or 3-bromo pyridine is treated with a fluoride salt like potassium fluoride or cesium fluoride, are also employed.[4]

4-Fluoropyridine

The first synthesis of 4-fluoropyridine was reported in 1958 by Wibaut et al. using the Balz-Schiemann reaction of 4-aminopyridine.[5] This method remains a practical approach for its preparation. The synthesis is challenging due to the instability of 4-fluoropyridine in aqueous and acidic conditions, which can lead to the formation of byproducts like N-(4'-pyridyl)-4-pyridone.[5][6] Careful control of the reaction and workup conditions is crucial for obtaining the desired product in good yield and purity.[5]

Quantitative Data on Key Synthetic Reactions

The following tables summarize quantitative data for some of the key synthetic methods discussed.

Table 1: Synthesis of Perfluoropyridine (PFPy)

| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Perfluoropiperidine | Iron | High | - | 26 | [1] |

| Perfluoropiperidine | Nickel | High | - | 12 | [1] |

| Pentachloropyridine | Anhydrous Potassium Fluoride | Autoclave | Tunable | up to 83 | [1] |

| Pyridine | Cesium tetrafluorocobaltate(III) | - | - | 40 | [1] |

Table 2: Synthesis of N-Fluoropyridinium Salts

| Pyridine Derivative | Reagents | Temperature (°C) | Yield (%) | Reference |

| 2-(trimethylsiloxy)pyridine | 5% F₂ in N₂ | -78 | 63 | [2] |

| Pyridine | 10% F₂/N₂, Sodium triflate | Low | - | [2] |

| Pyridinium-2-sulfonates | 10% F₂/N₂ | -40 to -10 | High | [2] |

Table 3: Synthesis of Monofluorinated Pyridines

| Product | Starting Material | Method | Key Reagents | Yield (%) | Reference |

| 2-Fluoropyridine | 2-Chloropyridine | Halogen Exchange | KHF₂ | 74 (analytical) | [3] |

| 4-Fluoropyridine | 4-Aminopyridine | Balz-Schiemann | HBF₄, NaNO₂ | ~20 | [5] |

Detailed Experimental Protocols

Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

This protocol is adapted from the detailed procedure provided by Matsumoto.[5]

Materials:

-

4-Aminopyridine (14.4 g, 153 mmol)

-

42% aqueous solution of HBF₄

-

Sodium nitrite (12.0 g, 174 mmol)

-

Sodium bicarbonate (30.0 g, 357 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Calcium Hydride (CaH₂)

-

Ice

Procedure:

-

In a 200 mL two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge the 42% aqueous solution of HBF₄.

-

Add 4-aminopyridine (14.4 g) and heat to 40 °C to dissolve.

-

Cool the solution to 5-7 °C in an ice-water bath to allow the fine crystals of 4-pyridylammonium tetrafluoroborate to appear.

-

Slowly add sodium nitrite (12.0 g) to the suspension while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes. The reaction mixture will turn into a pale yellow, then orange, unclear solution.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.

-

Prepare a solution of sodium bicarbonate (30.0 g) in 200 mL of water. Slowly add the reaction mixture to the NaHCO₃ solution.

-

Separate the decanted liquid and extract it with CH₂Cl₂ (2 x 200 mL). Extract the remaining suspension containing brown precipitates separately with CH₂Cl₂ (2 x 100 mL).

-

Combine all the CH₂Cl₂ layers and dry with anhydrous Na₂SO₄ until the solution is clear.

-

Filter off the Na₂SO₄ and add well-crushed CaH₂ (5 g) carefully to the filtrate. Let it stand overnight to ensure thorough drying.

-

Remove the solvent by distillation.

-

The crude product is then purified by vacuum distillation to yield 4-fluoropyridine.

Synthesis of N-Fluoropyridinium Triflate

This protocol is a general representation of the method developed by Umemoto et al.[2]

Materials:

-

Pyridine

-

Acetonitrile (dry)

-

Sodium triflate (NaOTf)

-

10% F₂/N₂ gas mixture

-

Celite

-

Ethyl acetate (dry)

-

Diethyl ether (dry)

Procedure:

-

In a reaction vessel, dissolve pyridine and sodium triflate in dry acetonitrile.

-

Cool the solution to a low temperature (e.g., -40 °C).

-

Bubble a 10% F₂/N₂ gas mixture through the solution with vigorous stirring.

-

Monitor the reaction for the formation of the pyridine·F₂ complex and its subsequent conversion to the N-fluoropyridinium salt.

-

Once the reaction is complete, warm the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure without heating.

-

Wash the resulting crystalline residue with dry ethyl acetate to obtain the crude product.

-

Recrystallize the crude product from a mixture of dry acetonitrile and dry diethyl ether to yield pure N-fluoropyridinium triflate.

Impact on Drug Discovery: Modulating Signaling Pathways

The introduction of fluorine into pyridine-containing drug candidates can significantly enhance their pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability.[7] Fluorinated pyridines are key components in numerous approved drugs, particularly in the area of oncology.[7]

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several fluorinated pyridine derivatives have been developed as potent inhibitors of PI3K.

Caption: PI3K/AKT/mTOR signaling pathway with the point of inhibition by fluorinated pyridine PI3K inhibitors.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers. Fluorinated pyridine moieties are present in several EGFR inhibitors, where the fluorine atom can enhance binding affinity and improve the pharmacokinetic profile of the drug.

Caption: EGFR signaling pathway, highlighting the inhibition of receptor autophosphorylation by fluorinated pyridine-containing drugs.

Conclusion

The discovery and development of fluorinated pyridine compounds represent a significant chapter in the history of organic and medicinal chemistry. From the challenging synthesis of the first perfluorinated derivative to the sophisticated design of selective fluorinating agents and strategically functionalized monofluoropyridines, the journey has been marked by continuous innovation. The unique properties imparted by fluorine have made these compounds indispensable in the creation of advanced materials and life-saving pharmaceuticals. As synthetic methodologies continue to evolve and our understanding of the intricate roles of fluorine in biological systems deepens, the importance of fluorinated pyridines in scientific research and development is poised to grow even further. This guide serves as a testament to the progress made and a resource for the innovations yet to come.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. byjus.com [byjus.com]

- 4. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 5. An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Fluoroisonicotinonitrile

Introduction

2-Fluoroisonicotinonitrile, also known as 4-cyano-2-fluoropyridine, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its preparation from the more readily available 2-chloro-4-cyanopyridine is a key transformation. The most common and effective method for this conversion is the Halex reaction, a nucleophilic aromatic substitution that involves the exchange of a halogen atom.[2][3] In this process, the chlorine atom on the pyridine ring is displaced by a fluoride ion, typically from an alkali metal fluoride salt. This reaction is particularly well-suited for aromatic systems that are "electron-poor," such as those containing electron-withdrawing groups like the cyano group and the nitrogen atom within the pyridine ring.[2]

This application note provides a detailed protocol for the synthesis of this compound from 2-chloro-4-cyanopyridine, including reaction conditions, purification procedures, and characterization data.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution mechanism, specifically a Halex reaction. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the chlorine atom at the 2-position for nucleophilic attack by the fluoride ion. A phase-transfer catalyst is often employed to enhance the solubility and reactivity of the fluoride salt in the organic solvent.

Data Presentation

Table 1: Reaction Components and Stoichiometry

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |

| 2-Chloro-4-cyanopyridine | C₆H₃ClN₂ | 138.55 | 6.0 | 43.5 | 1.0 |

| Potassium Fluoride | KF | 58.10 | 7.56 | 130.3 | 3.0 |

| Tetrabutylphosphonium Bromide | C₁₆H₃₆BrP | 339.33 | 14.8 | 43.7 | 1.0 |

| 1-Methyl-2-pyrrolidinone | C₅H₉NO | 99.13 | 20 mL | - | - |

Table 2: Summary of a Representative Synthesis

| Parameter | Value |

| Reaction Temperature | 100°C |

| Reaction Time | 18 hours |

| Product Yield | 2.3 g (43%) |

| Product Purity | ≥98% (typical)[4] |

| Analytical Data | Mass Spectrum (ES): m/z 123.1 ([M+H]⁺)[1] |

| ¹H NMR (400 MHz, CDCl₃) δ: 8.43 (d, 1H, J = 5.2 Hz), 7.45 (m, 1H), 7.22 (m, 1H)[1] |

Experimental Protocol

Materials:

-

2-Chloro-4-cyanopyridine

-

Potassium fluoride (anhydrous)

-

Tetrabutylphosphonium bromide

-

1-Methyl-2-pyrrolidinone (NMP)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-chloro-4-cyanopyridine (6.0 g, 43.5 mmol), potassium fluoride (7.56 g, 130.3 mmol), and tetrabutylphosphonium bromide (14.8 g, 43.7 mmol).[1]

-

Solvent Addition: Add 1-methyl-2-pyrrolidinone (20 mL) to the flask.[1]

-

Reaction: Heat the reaction mixture to 100°C and stir for 18 hours.[1]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.[1]

-

-

Purification:

-

Characterization: The resulting product, 4-cyano-2-fluoropyridine, can be characterized by mass spectrometry and NMR spectroscopy.[1] The expected mass spectrum should show a peak at m/z 123.1 corresponding to [M+H]⁺.[1] The ¹H NMR spectrum in CDCl₃ should exhibit signals at approximately δ 8.43 (d, 1H), 7.45 (m, 1H), and 7.22 (m, 1H).[1]

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

1-Methyl-2-pyrrolidinone is a reproductive hazard; handle with care.

-

Potassium fluoride is toxic if swallowed or inhaled; avoid creating dust.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of components in the synthesis.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Fluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a pivotal reaction in modern medicinal chemistry, enabling the synthesis of a diverse array of functionalized aromatic and heteroaromatic compounds. 2-Fluoroisonicotinonitrile is a highly valuable substrate for SNAr reactions due to the potent activating effects of both the pyridine nitrogen and the para-cyano group. These electron-withdrawing features render the C2-position exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles. The fluorine atom, despite forming a strong C-F bond, serves as an excellent leaving group in this context, often leading to higher reactivity compared to its chloro or bromo analogs. This enhanced reactivity frequently allows for milder reaction conditions, improving functional group tolerance and making this compound a key building block in the synthesis of complex molecules, including potent kinase inhibitors and other therapeutic agents.

These application notes provide a detailed overview of the SNAr mechanism for this compound, protocols for its reaction with various classes of nucleophiles, and a summary of relevant quantitative data.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.

-